N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a triazolopyrazine core and a substituted phenyl group. The presence of both chloro and fluoro substituents on the phenyl ring adds to its chemical versatility and potential reactivity.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to bind readily in the biological system .
Biochemical Pathways
Triazole derivatives have been shown to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential impact on the body.
Result of Action
It’s known that triazole compounds can exhibit significant biological activities, including antiviral and antimicrobial effects . For instance, some compounds reduced the number of plaques by 25% at relatively high concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the development of new antibacterial agents is an ongoing process to combat multidrug-resistant pathogens .
Preparation Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazolopyrazine core, followed by the introduction of the phenyl group with chloro and fluoro substituents. The final steps often involve the acylation of the triazolopyrazine core with the appropriate acetamide derivative. Industrial production methods may include optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can be compared with similar compounds such as:
2-Fluorodeschloroketamine: Both compounds contain a fluorophenyl group, but differ in their core structures and functional groups.
Ketamine: While ketamine has a simpler structure, it shares some pharmacological properties with this compound.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties.
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety, which is known for its diverse pharmacological activities. The presence of the 4-chloro-2-fluorophenyl group contributes to its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that triazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some triazole derivatives range from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole ring is particularly effective against fungal infections due to its mechanism of inhibiting ergosterol biosynthesis via cytochrome P450 enzymes . Compounds similar to this compound have demonstrated MIC values ranging from 1.6 μg/mL to 25 μg/mL against Candida albicans .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways:
- Mechanism of Action : Triazoles may exert their effects by modulating signaling pathways involved in cell proliferation and survival. For example, they can influence the PI3K/Akt pathway, which is crucial for cancer cell survival .
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that modifications in the side chains significantly affected their antimicrobial efficacy. The compound was part of a broader investigation into structure-activity relationships (SAR), where it exhibited promising results against resistant bacterial strains .
Study 2: Anticancer Activity
In vitro studies on similar triazole compounds revealed that they could inhibit the growth of various cancer cell lines. The presence of specific functional groups was correlated with enhanced cytotoxicity against breast cancer cells .
Data Table: Biological Activities of Related Triazole Compounds
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN6O2/c1-3-7-23(2)15-16-22-25(17(27)24(16)8-6-20-15)10-14(26)21-13-5-4-11(18)9-12(13)19/h4-6,8-9H,3,7,10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPRXPGWPSBRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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